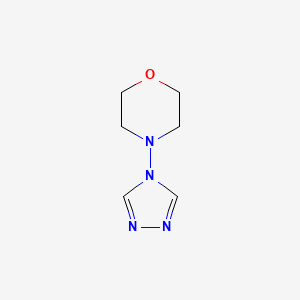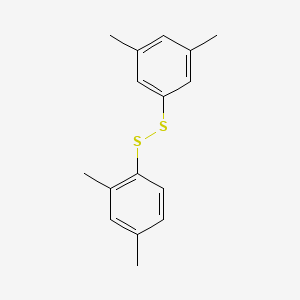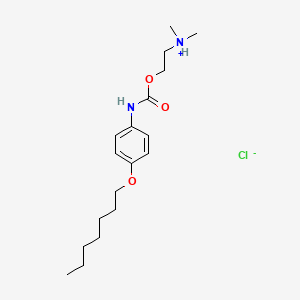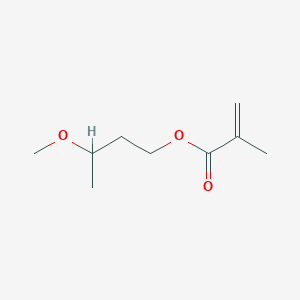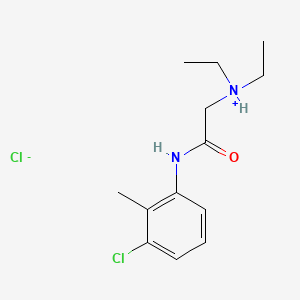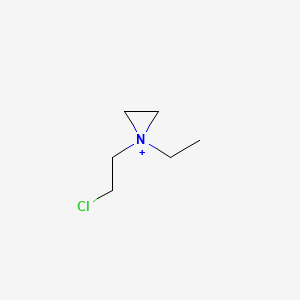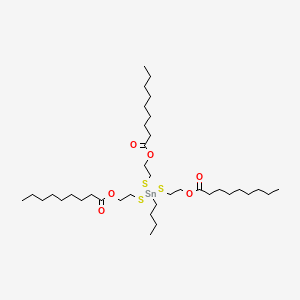
Butyltintris(2-mercaptoethyl nonanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltintris(2-mercaptoethyl nonanoate) is an organotin compound with the molecular formula C37H72O6S3Sn and a molecular weight of 827.87 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of Butyltintris(2-mercaptoethyl nonanoate) typically involves the reaction of butyltin trichloride with 2-mercaptoethyl nonanoate under controlled conditions. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is heated to a specific temperature to facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Butyltintris(2-mercaptoethyl nonanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Butyltintris(2-mercaptoethyl nonanoate) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Butyltintris(2-mercaptoethyl nonanoate) involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Butyltintris(2-mercaptoethyl nonanoate) can be compared to other organotin compounds, such as butyltin tris(2-ethylhexanoate) and butyltin tris(2-mercaptoethyl octanoate). These compounds share similar chemical structures but differ in their specific functional groups and reactivity. Butyltintris(2-mercaptoethyl nonanoate) is unique due to its specific nonanoate group, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
68298-36-2 |
|---|---|
Molekularformel |
C37H72O6S3Sn |
Molekulargewicht |
827.9 g/mol |
IUPAC-Name |
2-[butyl-bis(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-11(12)13-9-10-14;1-3-4-2;/h3*14H,2-10H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
CMTHBFGXMJZQBS-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCC)SCCOC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


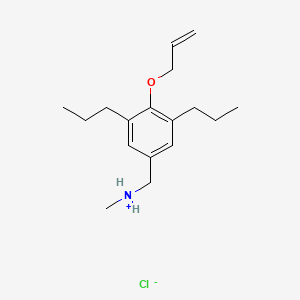
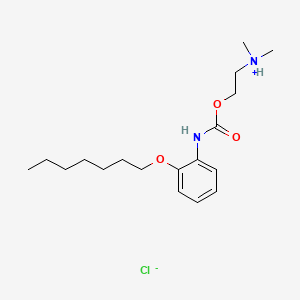
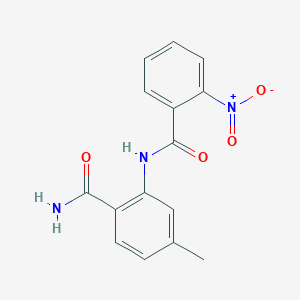
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
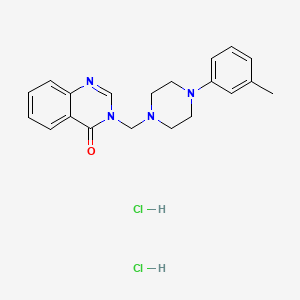

![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
